molecular formula C12H12O2 B13611990 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one CAS No. 113707-66-7

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one

Cat. No.: B13611990
CAS No.: 113707-66-7
M. Wt: 188.22 g/mol
InChI Key: VRGCVPTYCKKOJH-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is a benzofuran derivative with a ketone group at the propan-2-one position and a methyl substituent at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound serves as a lead structure for developing derivatives with enhanced selectivity and potency, particularly against cancer cell lines. Its modular structure allows for chemical modifications, such as halogenation or alkoxy substitutions, to optimize biological activity .

Properties

CAS No.

113707-66-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)propan-2-one

InChI

InChI=1S/C12H12O2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14-12/h3-6H,7H2,1-2H3

InChI Key

VRGCVPTYCKKOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Cytotoxicity

The biological activity of benzofuran derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one and its analogs:

Compound Substituents (Position) IC50 (K562, µM) Therapeutic Index (TI) Apoptosis Induction (%) Key Mechanism(s)
Lead Compound –CH3 (3) Not reported Not reported Not reported Base structure for derivatization
Compound 6 –Br, –OCH3 (positions N/A) 3.83 ± 0.6 3.248 21.6% (early/late) ROS generation, caspase 3/7 activation
Compound 8 –Br, –OCH2CH3 (positions N/A) 2.59 ± 0.88 9.100 60.1% (early/late) Strong mitochondrial disruption, ROS
Arylbenzofuran Lignan 1 –OCH3 (6), –C6H4-OCH3 (2) Not tested Not tested Not tested Isolated from A. lappa; structural analog
Bromo Derivative (HR305279) –Br (5), –CH3 (7) Not reported Not reported Not reported Commercial brominated analog

Key Observations :

  • Bromination: Brominated derivatives (e.g., compounds 6, 8) exhibit stronger cytotoxicity (IC50 < 4 µM in K562 cells) compared to non-brominated analogs (e.g., compounds 1–4, IC50 > 30 µM) .
  • Substituent Position : Compound 8, with a –OCH2CH3 group, demonstrated a higher therapeutic index (TI = 9.100) than compound 6 (TI = 3.248), suggesting that bulkier alkoxy groups enhance selectivity .
  • Mechanistic Differences : Both compounds 6 and 8 induce apoptosis via caspase 3/7 activation, but compound 8’s superior apoptosis induction (60.1% vs. 21.6%) correlates with its stronger mitochondrial disruption, as evidenced by MTT assay results .
Mechanisms of Action
  • ROS Generation : Compounds 6 and 8 increased ROS levels in K562 cells by 2-fold and 1.5-fold, respectively, after 12 hours. This oxidative stress triggers apoptosis, particularly in compound 8 .
Selectivity and Toxicity
  • Normal Cell Toxicity: Compound 8’s IC50 in HaCaT cells (23.57 µM) was 9-fold higher than in K562 cells, indicating superior selectivity over compound 6 (HaCaT IC50 = 12.44 µM) .
  • Therapeutic Index: The TI values of compounds 6 (3.248) and 8 (9.100) are lower than clinical chemotherapeutics like doxorubicin but represent a significant improvement over non-selective brominated derivatives (e.g., compound 5) .

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